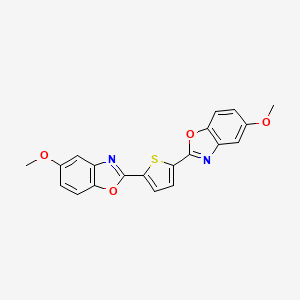
2,2'-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) is a complex organic compound characterized by its unique structure, which includes a thiene ring and two benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) typically involves the reaction of thiene derivatives with benzoxazole precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bonds between the thiene and benzoxazole units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiene ring to a dihydrothiene or tetrahydrothiene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-benzoxazole): Similar structure but with tert-butyl groups instead of methoxy groups.
2,2’-(Thiene-2,5-diyl)bis(5-methyl-1,3-benzoxazole): Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications .
Properties
CAS No. |
143874-03-7 |
|---|---|
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-methoxy-2-[5-(5-methoxy-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H14N2O4S/c1-23-11-3-5-15-13(9-11)21-19(25-15)17-7-8-18(27-17)20-22-14-10-12(24-2)4-6-16(14)26-20/h3-10H,1-2H3 |
InChI Key |
VUHVQLQQACAGFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















